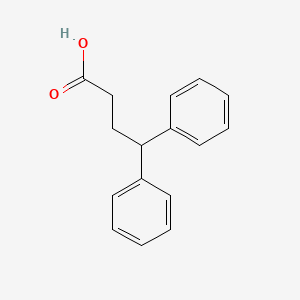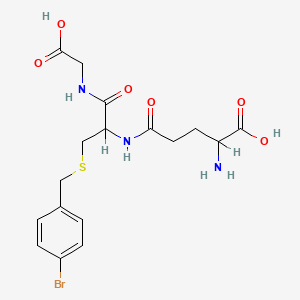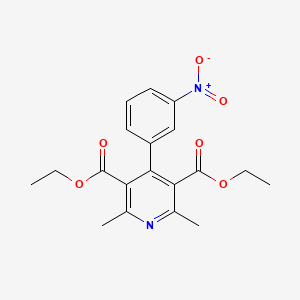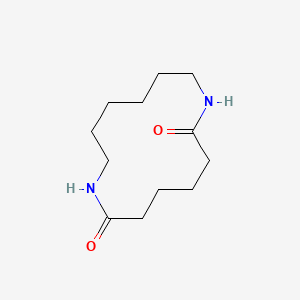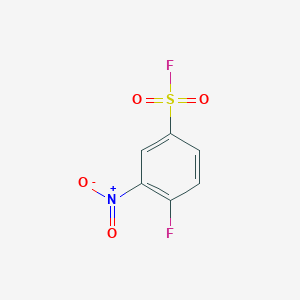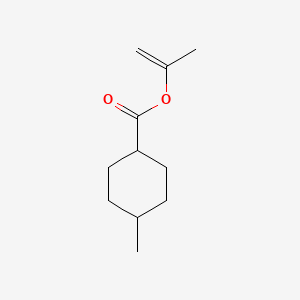
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O2. It is also known as methyl perillate. This compound is characterized by a cyclohexane ring substituted with a prop-1-en-2-yl group and a carboxylate ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate typically involves the esterification of 4-methylcyclohexane-1-carboxylic acid with prop-1-en-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexane-1-carboxylic acid or 4-methylcyclohexanone.
Reduction: Formation of 4-methylcyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells . The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate can be compared with similar compounds such as:
Prop-2-en-1-one based compounds: These compounds have similar structural features but differ in their functional groups and reactivity.
Cyclohexane derivatives: Other cyclohexane derivatives with different substituents can exhibit varying chemical and biological properties.
Propriétés
Numéro CAS |
52366-88-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(4-methylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
Clé InChI |
IWVNGOKOJNZZKX-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=O)OC(=C)C |
SMILES canonique |
CC1CCC(CC1)OC(=O)C(=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B1618151.png)
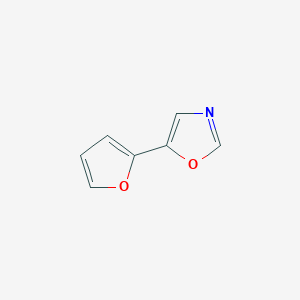
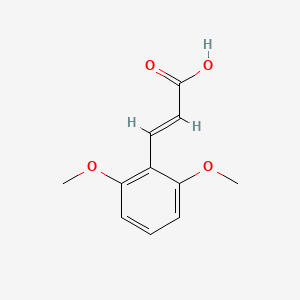
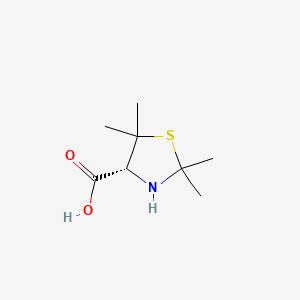
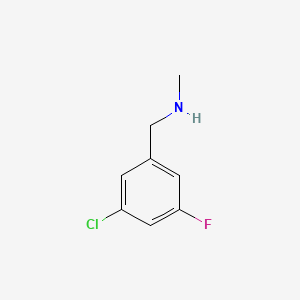
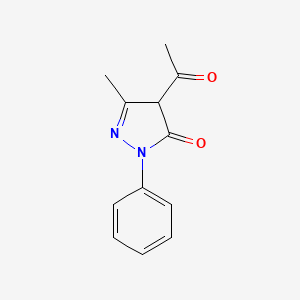
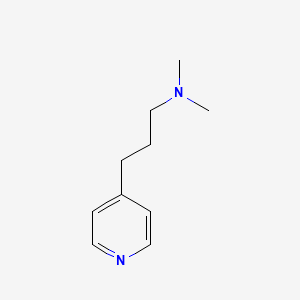
![[(2-Methylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B1618164.png)
